molecular formula C17H22N4O2S B6460896 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine CAS No. 2549015-95-2

4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine

Cat. No. B6460896
CAS RN: 2549015-95-2
M. Wt: 346.4 g/mol
InChI Key: ZQBPMDYVYLVEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine” belongs to a class of chemical compounds known as thienopyrimidines . Thienopyrimidines are an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

Thienopyrimidines can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine .


Molecular Structure Analysis

The molecular structure of this compound would be based on the thienopyrimidine core, with a methyl group attached to the 7-position of the thienopyrimidine ring, a piperidine-1-carbonyl group attached to the 2-position, and a morpholine group attached to the 4-position .


Chemical Reactions Analysis

The chemical reactions involving thienopyrimidines generally involve the cyclization of 3-amino-thiophene-2-carboxylate derivatives . The reaction of these compounds with various reagents can lead to the formation of different thienopyrimidine derivatives .

Scientific Research Applications

Antibacterial Activity

The compound exhibits antibacterial properties. Specifically, the pyridazine derivative 6-phenyl-5-phenylhydrazono-2,3,4,5-tetrahydropyridazine-3,4-dione (3a) demonstrates activity against Staphylococcus aureus , a Gram-positive bacterium . Further research could explore its mechanism of action and potential clinical applications.

Antifungal Activity

Another compound, 2-(2-Ethoxyphenyl-5-Phenylpiperazinosulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-one (13c) , exhibits moderate antifungal activity against Candida albicans . Investigating its efficacy, safety, and potential synergies with existing antifungal agents could be valuable.

Cancer Chemotherapy

Given the role of cyclin-dependent kinases (CDKs) in cell cycle regulation, compounds like this one could serve as CDK inhibitors for cancer therapy. Previous studies have highlighted the importance of CDK inhibitors in cancer treatment . Further exploration of their selectivity, pharmacokinetics, and potential combination therapies is warranted.

Protein Kinase Inhibition

The compound’s structure suggests it may interact with protein kinases. Optimization of its lipophilic substitutions could lead to potent inhibitors with selectivity for specific kinases. For instance, targeting PKB (protein kinase B) over closely related kinases like PKA (protein kinase A) could be a promising avenue .

Therapeutic Potential

Pyridopyrimidine derivatives, including this compound, have shown therapeutic interest. Researchers have synthesized various structures with this moiety. Investigating their pharmacological profiles, bioavailability, and potential clinical applications is essential .

Cytotoxic Activity

In a different context, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated superior cytotoxic activity against cancer cell lines such as MCF-7 and HCT-116 . These compounds could be explored further as potential anticancer agents .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation and survival . By inhibiting PKB, this compound disrupts the signaling through this pathway, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The compound has been found to have low oral bioavailability due to rapid clearance and metabolism in vivo . Modifications to the linker group between the piperidine and the lipophilic substituent have resulted in the development of potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the inhibition of tumor growth . In addition, representative compounds have been shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name

[4-(7-methylthieno[3,2-d]pyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12-10-24-15-14(12)18-11-19-16(15)21-7-8-23-13(9-21)17(22)20-5-3-2-4-6-20/h10-11,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBPMDYVYLVEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCOC(C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.